Fmoc-D-Tyr(Po3Me2)-OH
Description
Significance of Post-Translational Modifications (PTMs) in Protein Function and Regulation
PTMs are covalent modifications that can involve the addition of functional groups, such as phosphate (B84403) or acetyl groups, or even entire proteins, to amino acid side chains. nih.gov These changes can dramatically alter a protein's structure, activity, localization, and interactions with other molecules. thermofisher.comnih.gov There are over 400 different types of PTMs, including phosphorylation, glycosylation, ubiquitination, and methylation, each with specific roles in cellular processes. nih.gov
One of the most studied PTMs is phosphorylation, the addition of a phosphate group to an amino acid. wikipedia.orgabcam.com While serine and threonine are commonly phosphorylated, the phosphorylation of tyrosine residues is a key mechanism in signal transduction and the regulation of enzymatic activity. wikipedia.orgwikipedia.org This process is catalyzed by enzymes called tyrosine kinases and is reversible through the action of protein tyrosine phosphatases. wikipedia.orgpnas.org
Tyrosine phosphorylation is integral to a multitude of cellular functions, including:
Cell growth and proliferation: It is a common mechanism by which growth factors regulate cellular proliferation. pnas.org
Signal transduction: It is a key step in transmitting signals from the cell surface to the nucleus. wikipedia.orgwikipedia.org
Gene regulation: It can influence the formation and activity of transcription factors. wikipedia.org
Cell adhesion and migration: Phosphorylation of membrane proteins stimulates signaling cascades that control these processes. wikipedia.org
Metabolism: Insulin signaling, for example, relies on tyrosine phosphorylation to stimulate glucose uptake. wikipedia.org
The tight control of tyrosine phosphorylation levels is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer. biorxiv.orgmedsci.orgnih.gov
The study of phosphotyrosine signaling is complicated by its dynamic and often transient nature. pnas.orgnih.gov The interactions mediated by phosphotyrosine are frequently of low affinity and can be difficult to detect. pnas.org Furthermore, the low abundance of tyrosine phosphorylation in cells presents a significant analytical challenge. biorxiv.orgacs.org Researchers often face difficulties in isolating and analyzing phosphotyrosine-containing proteins and peptides due to the lability of the phosphate group and the need for highly sensitive detection methods. biorxiv.orgpnas.org
Central Role of Tyrosine Phosphorylation in Cellular Processes
Rationale for Utilizing Unnatural Amino Acids in Biochemical Research
To overcome the challenges associated with studying natural PTMs, scientists have turned to the use of unnatural amino acids (UAAs). nih.govportlandpress.com These are amino acids that are not among the 20 canonical amino acids used in protein synthesis. bitesizebio.com
The incorporation of UAAs into proteins allows researchers to introduce novel chemical functionalities, probes, and structural constraints that are not available with the standard set of amino acids. portlandpress.comrsc.org This enables the study of protein structure and function in living cells with greater precision. nih.govportlandpress.com For instance, UAAs can be designed to be resistant to enzymatic cleavage or to have specific spectroscopic properties, facilitating their detection and analysis. acs.orgrsc.org
A key application of UAAs is the creation of stable analogs of post-translationally modified amino acids, such as phosphotyrosine. acs.org The native phosphotyrosine is susceptible to hydrolysis by phosphatases, making it difficult to study its effects on protein structure and function. acs.org Stable phosphotyrosine analogs are designed to mimic the key features of phosphotyrosine, such as its charge and size, while being resistant to enzymatic dephosphorylation. acs.orgbiorxiv.org
Key design principles for these analogs include:
Non-hydrolyzable linkage: Replacing the phosphate ester oxygen with a more stable group, such as a difluoromethylene group (as in F2Pmp), creates a non-hydrolyzable analog. sigmaaldrich.comsigmaaldrich-jp.com
Mimicking charge and geometry: The analog should possess a similar pKa and three-dimensional structure to phosphotyrosine to ensure it can participate in the same biological interactions, such as binding to SH2 domains. acs.orgnih.gov
Compatibility with protein synthesis: The analog must be able to be incorporated into proteins using either chemical peptide synthesis or by engineering the cell's translational machinery. biorxiv.orgresearchgate.net
Overcoming Limitations of Canonical Amino Acids
Overview of Fmoc-D-Tyr(Po3Me2)-OH as a Research Tool
This compound is a specific type of unnatural amino acid derivative used in the chemical synthesis of peptides. nih.govnih.gov It is a D-isomer of tyrosine where the hydroxyl group is protected with a dimethylphosphoryl group, and the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. sigmaaldrich.comscbt.com
This compound is particularly valuable for several reasons:
Solid-Phase Peptide Synthesis (SPPS): The Fmoc protecting group is base-labile, making it ideal for use in Fmoc-based solid-phase peptide synthesis, a widely used method for creating custom peptides. nih.govadvancedchemtech.com
Phosphotyrosine Mimic: The dimethylphosphoryl group serves as a stable mimic of the phosphate group found in phosphotyrosine. nih.govnih.gov While the methyl groups need to be removed in a final deprotection step, their presence during synthesis prevents unwanted side reactions. nih.govresearchgate.net
Studying Phosphorylation: By incorporating this compound into a peptide sequence, researchers can create peptides that contain a stable phosphotyrosine analog at a specific position. nih.govresearchgate.net These peptides are invaluable tools for studying the effects of tyrosine phosphorylation on protein-protein interactions, enzyme kinetics, and signaling pathways. sigmaaldrich-jp.com
However, the use of Fmoc-Tyr(PO3Me2)-OH is not without its challenges. The piperidine (B6355638) used to remove the Fmoc group during synthesis can also lead to the cleavage of the methyl groups from the phosphate, and harsh conditions are often required for the final deprotection. nih.govresearchgate.net Despite these complexities, this compound remains an important reagent for researchers investigating the intricate world of phosphotyrosine signaling.
Chemical Structure and Rationale for Dimethyl Phosphate Protection
The compound this compound is a derivative of the amino acid tyrosine, specifically the D-enantiomer. It features two key modifications: the N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the hydroxyl group of the tyrosine side chain is phosphorylated and subsequently protected with two methyl groups.
The dimethyl phosphate group, -PO(OMe)2, serves as a protecting group for the phosphate moiety during solid-phase peptide synthesis (SPPS). psu.edu The rationale for this protection is to mask the reactive and highly polar phosphate group, preventing undesirable side reactions during the peptide chain elongation. nih.gov While Fmoc-Tyr(PO3H2)-OH with an unprotected phosphate group can be used, it often leads to synthetic complications. nih.gov
The use of bis-protected phosphotyrosine building blocks, such as the dimethyl or dibenzyl esters, can circumvent these issues. nih.gov However, a known complication with methyl protection is its partial cleavage by the piperidine solution used for Fmoc group removal during standard SPPS protocols. nih.govnih.govresearchgate.net This can be mitigated by using a non-nucleophilic base like 1,8-diazabicycloundec-7-ene (DBU) for Fmoc deprotection. nih.gov The final removal of the methyl groups from the phosphate requires relatively harsh acidic conditions. psu.edunih.gov Despite these challenges, the dimethyl phosphate protection strategy remains a viable method for the synthesis of O-phosphotyrosine-containing peptides. capes.gov.bracs.org
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 201335-92-4 chemicalbook.cominterchim.com |
| Molecular Formula | C26H26NO8P sigmaaldrich.comscbt.com |
| Molecular Weight | 511.46 g/mol sigmaaldrich.comscbt.com |
| Appearance | Solid |
| Purity | Typically ≥95-96% sigmaaldrich.com |
| Storage Temperature | 2-8°C sigmaaldrich.com |
| Application | Peptide synthesis sigmaaldrich.comscbt.com |
This data is compiled from multiple chemical supplier databases.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-(4-dimethoxyphosphoryloxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26NO8P/c1-32-36(31,33-2)35-18-13-11-17(12-14-18)15-24(25(28)29)27-26(30)34-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,27,30)(H,28,29)/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHCDMSMVMNCER-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COP(=O)(OC)OC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201140449 | |
| Record name | D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, dimethyl phosphate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201140449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201335-92-4 | |
| Record name | D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, dimethyl phosphate (ester) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201335-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, dimethyl phosphate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201140449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Fmoc D Tyr Po3me2 Oh and Its Derivatives
General Principles of Fmoc Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the preferred method for the chemical synthesis of peptides. researchgate.net It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. oup.combachem.com This approach simplifies the purification process as reagents and by-products in the solution phase can be easily removed by filtration and washing. oup.combachem.com The use of excess reagents can help drive the reactions to completion. oup.com
The general cycle of SPPS consists of the following steps:
Attachment of the first amino acid: The C-terminal amino acid of the target peptide is anchored to the solid support via a linker molecule. oup.combachem.com
Deprotection: The temporary protecting group on the α-amino group of the attached amino acid is removed. oup.com
Coupling: The next amino acid, with its α-amino group protected and its carboxyl group activated, is added to the resin, forming a peptide bond. oup.compeptide.com
Washing: Excess reagents and by-products are washed away. oup.com
This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and any permanent side-chain protecting groups are removed. sigmaaldrich.com
Fmoc Protecting Group Chemistry and Deprotection Strategies
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used temporary protecting group for the α-amino group of amino acids in SPPS. americanpeptidesociety.org Its popularity stems from its base-lability, allowing for its removal under mild basic conditions, which are generally compatible with a wide range of peptide sequences and modifications. americanpeptidesociety.orgnih.gov
The deprotection of the Fmoc group is typically achieved using a solution of a secondary amine, most commonly piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.orgnih.gov The mechanism involves a β-elimination reaction. nih.gov The secondary amine abstracts the acidic proton on the fluorenyl ring system, leading to the formation of a dibenzofulvene intermediate and the release of the free amine of the peptide. nih.gov The dibenzofulvene is then trapped by the secondary amine to form a stable adduct. nih.gov
While piperidine is the standard reagent, alternatives like 4-methylpiperidine (B120128) and piperazine (B1678402) have been investigated. nih.gov For sensitive peptides containing functionalities that are incompatible with standard basic deprotection, alternative strategies such as hydrogenolysis under mildly acidic conditions have been developed. nih.gov The choice of deprotection reagent and conditions can be critical to minimize side reactions, such as aspartimide formation in sequences containing aspartic acid. nih.gov
Table 1: Common Fmoc Deprotection Reagents and Conditions
| Reagent | Typical Concentration | Solvent | Notes |
| Piperidine | 20-50% | DMF | The most common and standard reagent. americanpeptidesociety.orgnih.gov |
| 4-Methylpiperidine | 20% | DMF | Similar performance to piperidine. nih.gov |
| Piperazine | 20% | DMF | Can be used as an alternative to piperidine. nih.gov |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% | DMF | A stronger, non-nucleophilic base used for faster deprotection, often with a piperidine scavenger. peptide.com |
Coupling Reagents and Reaction Conditions in SPPS
The formation of the amide bond between the carboxyl group of the incoming amino acid and the free amino group of the peptide-resin is facilitated by coupling reagents. peptide.com These reagents activate the carboxylic acid, typically by converting it into an active ester or a similar reactive intermediate. oup.com
A variety of coupling reagents are available, broadly categorized into carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts.
Carbodiimides , such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are effective but can lead to the formation of insoluble urea (B33335) by-products and may cause racemization. peptide.com DIC is preferred in SPPS as its urea by-product is more soluble. peptide.com
Phosphonium salts , like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), are highly efficient and often used for sterically hindered couplings. peptide.com
Uronium/aminium salts , such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are among the most popular and effective coupling reagents, known for fast reaction times and reduced racemization, especially when used with additives. peptide.comacs.org
Table 2: Common Coupling Reagents in SPPS
| Reagent Class | Example | Abbreviation | Key Features |
| Carbodiimides | Diisopropylcarbodiimide | DIC | Soluble urea by-product, suitable for SPPS. peptide.com |
| Phosphonium Salts | (Benzotriazol-1-yl)-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Highly efficient, good for hindered couplings. peptide.com |
| Uronium/Aminium Salts | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Fast reaction rates, low racemization. peptide.comacs.org |
Synthesis of Fmoc-D-Tyr(Po3Me2)-OH Building Block
The synthesis of the this compound building block is a critical step for its use in SPPS. This involves the phosphorylation of the tyrosine side-chain hydroxyl group and subsequent protection of the phosphate (B84403) and the α-amino group.
Specific Approaches for Dimethyl Phosphate Protection
For the synthesis of this compound, the dimethyl phosphate protection strategy is employed. The use of Nα-fluorenylmethoxycarbonyl-O-dimethylphosphono-L-tyrosine in continuous-flow solid-phase synthesis has been demonstrated for the preparation of O-phosphotyrosine-containing peptides. nih.govunimelb.edu.au
However, the methyl groups of the dimethyl phosphate are susceptible to cleavage by the piperidine used for Fmoc deprotection. nih.gov This can lead to undesired side products. The final removal of the methyl groups from the phosphate requires relatively harsh acidic conditions, such as treatment with 1 M trimethylsilyl (B98337) bromide-thioanisole in trifluoroacetic acid. nih.govacs.org
An alternative to methyl protection is the use of tert-butyl groups, which are more stable to the basic conditions of Fmoc deprotection and can be removed under milder acidic conditions. nih.gov The derivative Fmoc-Tyr(PO3tBu2)-OH can be synthesized in high yield from Fmoc-Tyr-OH using di-t-butyl N,N-diethylphosphoramidite as the phosphorylating agent. nih.gov
Challenges and Innovations in Incorporating this compound into Peptides via SPPS
The incorporation of phosphorylated amino acids, including this compound, into peptides via SPPS presents several challenges. The bulky and negatively charged nature of the phosphate group can lead to incomplete coupling reactions and the formation of deletion sequences. rsc.org
A significant challenge with phosphate-protected tyrosine derivatives is the potential for side reactions during Fmoc deprotection. As mentioned, the methyl groups in this compound can be partially cleaved by piperidine. nih.gov To mitigate this, the use of a less nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc deprotection has been explored. nih.gov
For derivatives with a partially protected phosphate, such as Fmoc-Tyr(PO(OBzl)OH)-OH, the acidic proton on the phosphate can form a salt with piperidine during deprotection. sigmaaldrich.com This piperidinium (B107235) salt can then react with the incoming activated amino acid, reducing the coupling efficiency. rsc.orgsigmaaldrich.com This can be addressed by using a larger excess of coupling reagents or by performing an ion exchange with a tertiary amine after deprotection. rsc.orgsigmaaldrich.com
Innovations to overcome these challenges include the development of alternative phosphate protecting groups. The use of fully protected phosphate groups, as in Fmoc-Tyr(PO(NMe2)2)-OH, improves solubility and avoids the side reactions associated with partially protected phosphates. sigmaaldrich.com Additionally, the development of phosphonate (B1237965) analogues of phosphotyrosine, where the bridging oxygen is replaced by a methylene (B1212753) group, offers increased stability towards phosphatases. rsc.org
The optimization of coupling conditions is also crucial. The use of potent coupling reagents like HATU, often in combination with an increased excess of a non-nucleophilic base, can improve the incorporation of bulky phosphotyrosine residues. sigmaaldrich.comrsc.org Automated flow-based peptide synthesis (AFPS) allows for rapid optimization of reaction parameters to minimize side reactions like β-elimination in phosphoserine and phosphothreonine-containing peptides, a principle that can be applied to improve phosphotyrosine incorporation as well. rsc.org
Lability of Methyl Phosphate Groups to Piperidine
A significant challenge in the Fmoc-based synthesis of phosphotyrosine-containing peptides is the partial lability of methyl phosphate protecting groups to the piperidine solutions used for Fmoc group removal. nih.gov During the repetitive cycles of Fmoc deprotection, the methyl groups on the phosphate moiety of the tyrosine residue can be cleaved. nih.gov This side reaction leads to the formation of phosphodiesters and unprotected phosphate groups on the resin-bound peptide, complicating the synthesis and purification of the target peptide.
The extent of methyl group cleavage is influenced by the concentration of piperidine and the duration of the deprotection step. Standard conditions, such as 20-30% piperidine in dimethylformamide (DMF), can lead to significant loss of the methyl protecting groups. researchgate.net This lability compromises the homogeneity of the final product and necessitates careful optimization of the deprotection conditions to minimize this undesired side reaction. Researchers have explored using weaker bases or shorter reaction times to mitigate this issue, though this can sometimes lead to incomplete Fmoc removal. researchgate.netrsc.org
Strategies for Orthogonal Phosphate Protection (e.g., t-Butyl Phosphate)
To overcome the lability of methyl groups, orthogonal phosphate protecting groups that are stable to the basic conditions of Fmoc removal but can be cleaved under different, specific conditions have been developed. The di-tert-butyl (tBu) phosphate protecting group is a prominent example of such a strategy. nih.gov The Fmoc-Tyr(PO3tBu2)-OH derivative is synthesized and used in Fmoc SPPS. nih.gov The t-butyl groups are stable to piperidine but are readily removed by acidolysis, typically during the final cleavage of the peptide from the resin using trifluoroacetic acid (TFA). nih.govgoogle.com
This approach offers a more robust and reliable method for synthesizing phosphotyrosine-containing peptides, as it prevents the premature deprotection of the phosphate group during chain elongation. nih.gov The use of t-butyl protection simplifies the synthesis and purification process, leading to higher yields of the desired phosphopeptide. nih.gov
Optimizing Coupling Efficiency for Phosphorylated Residues
The incorporation of phosphorylated amino acids, such as this compound, into a peptide chain can be challenging due to steric hindrance and the electronic nature of the phosphate group. These factors can reduce the efficiency of the coupling reaction, leading to incomplete reactions and deletion sequences. To address this, various strategies have been developed to optimize coupling efficiency.
The choice of coupling reagent is critical. Uronium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred for coupling phosphorylated amino acids due to their high reactivity and ability to suppress side reactions. bachem.comsigmaaldrich.com Phosphonium salts such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also effective. jpt.com The addition of a base, such as N,N-diisopropylethylamine (DIPEA), is typically required to facilitate the reaction. bachem.com
Increasing the excess of the coupling reagent and the protected amino acid can also help drive the reaction to completion. sigmaaldrich.com In some cases, double coupling, where the coupling step is repeated, is employed to ensure high efficiency, especially for difficult sequences. genscript.com Microwave-assisted peptide synthesis has also emerged as a powerful technique to enhance the rate and efficiency of coupling sterically hindered residues like phosphorylated tyrosine. genscript.com
Alternative Synthetic Strategies for Modified Tyrosine Peptides
Beyond the standard solid-phase approach, other synthetic strategies are employed to produce peptides and proteins containing modified tyrosine residues, including phosphotyrosine analogs.
Solution-Phase Synthesis Techniques
Solution-phase peptide synthesis, while often more labor-intensive than SPPS, offers advantages for the synthesis of certain modified peptides. In this approach, peptide fragments are synthesized in solution and then coupled together. This method allows for the purification of intermediates at each step, ensuring the high purity of the final product.
For the synthesis of phosphotyrosine-containing peptides, a protected phosphotyrosine derivative, such as Boc-Tyr(PO3Me2)-OH, can be incorporated into peptide fragments using solution-phase techniques. publish.csiro.au The protected fragments are then coupled, and the protecting groups are removed in the final steps. publish.csiro.au This strategy was successfully used to synthesize the pentapeptide H-Asn-Glu-Tyr(PO3H2)-Thr-Ala-OH. publish.csiro.au The final deprotection of the methyl phosphate groups can be achieved using reagents like bromotrimethylsilane (B50905) or a mixture of trifluoromethanesulfonic acid and trifluoroacetic acid. publish.csiro.au
Semi-Synthetic and Genetic Encoding Approaches for Phosphotyrosine Analogs
Semi-synthetic methods combine chemical peptide synthesis with recombinant protein expression to generate larger proteins with site-specific modifications. nih.gov A common technique is expressed protein ligation (EPL), where a synthetic peptide containing a phosphotyrosine analog is ligated to a recombinantly expressed protein fragment. nih.gov This approach allows for the precise incorporation of non-hydrolyzable phosphotyrosine mimics into large proteins, which can be challenging to achieve by total chemical synthesis. nih.govtemple.edu
Genetic code expansion has emerged as a powerful tool for the site-specific incorporation of unnatural amino acids, including phosphotyrosine and its non-hydrolyzable analogs, directly into proteins in living cells. rsc.orgnih.govbiorxiv.orgnih.gov This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (e.g., the amber stop codon) and incorporates the desired analog. nih.gov Non-hydrolyzable analogs such as p-carboxymethyl-L-phenylalanine (CMF) and 4-phosphomethyl-L-phenylalanine (Pmp) have been successfully incorporated into proteins in both bacteria and mammalian cells using this method. rsc.orgnih.govbiorxiv.orgnih.gov This technology provides a means to produce homogeneous phosphoproteins for functional and structural studies, overcoming the limitations of in vitro phosphorylation by kinases. escholarship.orgucsf.edu
Integration of Fmoc D Tyr Po3me2 Oh into Peptide and Protein Systems
Design Considerations for Peptides Containing Phosphotyrosine Mimetics
The design of peptides incorporating phosphotyrosine mimetics like Fmoc-D-Tyr(PO₃Me₂)-OH requires careful consideration of several factors to achieve the desired biological activity and structural integrity. These include the specific amino acid sequence surrounding the mimetic and the conformational effects introduced by its D-stereochemistry.
Sequence Specificity and Conformational Constraints
The biological function of phosphotyrosine (pTyr)-containing peptides is often dictated by the amino acid sequence flanking the pTyr residue. plos.orgnih.gov This sequence determines the binding specificity to various protein domains, such as the Src Homology 2 (SH2) domain. plos.orgnih.gov SH2 domains recognize specific phosphopeptide sequences, and this recognition is crucial for signal transduction pathways. nih.govacs.org For instance, different SH2 domains have preferences for particular motifs; one group may favor pTyr-hydrophilic-hydrophilic-Ile/Pro, while another binds to pTyr-hydrophobic-X-hydrophobic sequences. nih.gov
The introduction of conformational constraints can significantly enhance the binding affinity of peptide ligands. researchgate.netacs.orgmdpi.com By pre-organizing the peptide into its bound conformation, the entropic penalty of binding is reduced. researchgate.net For example, constrained peptide analogues of pTyr-Glu-Glu-Ile (pYEEI) have demonstrated higher binding affinities to the Src SH2 domain compared to their linear counterparts. acs.org Molecular modeling has shown that in these constrained peptides, the side chain of the isoleucine residue penetrates deeper into the hydrophobic binding pocket of the SH2 domain. acs.org Therefore, when designing peptides with Fmoc-D-Tyr(PO₃Me₂)-OH, the surrounding sequence should be chosen to favor a conformation that is complementary to the target binding site.
It's important to note that residues C-terminal to the phosphotyrosine play a significant role in determining both the binding affinity and the conformation of the peptide when complexed with an SH2 domain. plos.org The interplay between the phosphopeptide-SH2 domain interactions and intra-phosphopeptide interactions dictates the final bound conformation. plos.org
Influence of D-Stereochemistry on Peptide Stability and Structure
The incorporation of D-amino acids, such as in Fmoc-D-Tyr(PO₃Me₂)-OH, into a peptide backbone composed of L-amino acids can have profound effects on the peptide's stability and three-dimensional structure. frontiersin.orgnih.govmdpi.com One of the primary advantages of using D-amino acids is the enhanced proteolytic stability of the resulting peptide. nih.govmdpi.comnih.gov Peptides containing D-amino acids are less susceptible to degradation by proteases, which typically exhibit high stereospecificity for L-amino acids. mdpi.comnih.gov This increased stability can lead to a longer in vivo half-life, a desirable characteristic for therapeutic peptides. mdpi.com
From a structural standpoint, introducing a D-amino acid can induce significant conformational changes. frontiersin.orgnih.gov It can disrupt or alter secondary structures like α-helices and β-sheets. frontiersin.orgnih.gov For example, a D-amino acid substitution can break an α-helix by inducing a kink. frontiersin.org Conversely, in some contexts, the presence of D-residues has been shown to stabilize β-sheet structures. nih.gov The specific impact on conformation depends on the position of the D-amino acid within the sequence and the nature of the surrounding residues. preprints.org The position of a D-amino acid (N-terminus, middle, or C-terminus) can significantly influence the stability of a tripeptide. preprints.org
Methodologies for Peptide Elongation with Fmoc-D-Tyr(PO₃Me₂)-OH
The incorporation of Fmoc-D-Tyr(PO₃Me₂)-OH into a growing peptide chain can be achieved through several synthetic strategies. The choice of method depends on factors such as the desired peptide length, complexity, and the specific chemical properties of the phosphotyrosine mimetic.
Sequential Monomer Addition in SPPS
Solid-Phase Peptide Synthesis (SPPS) is the most common method for synthesizing peptides, involving the stepwise addition of amino acids to a growing chain anchored to a solid support. gyrosproteintechnologies.com When incorporating Fmoc-D-Tyr(PO₃Me₂)-OH, specific considerations are necessary due to the nature of the dimethyl-protected phosphate (B84403) group. nih.gov
The synthesis of peptides containing Tyr(P) using Fmoc-Tyr(PO₃Me₂)-OH can be complicated. nih.gov The protecting methyl groups on the phosphate can be partially cleaved by piperidine (B6355638), the base typically used for Fmoc deprotection during SPPS. nih.gov Furthermore, the final removal of the methyl groups requires harsh acidic conditions. nih.gov
Alternative protecting groups for the phosphate moiety have been developed to circumvent these issues. For instance, Fmoc-Tyr(PO(OBzl)OH)-OH is a frequently used building block, although slow and incomplete coupling can be an issue. rsc.org Tuning the reaction conditions, such as using specific coupling reagents like HBTU or HATU and increasing the excess of a base like DIPEA, can improve incorporation efficiency. sigmaaldrich.com Another approach involves using a di-tert-butyl protected phosphotyrosine derivative, Fmoc-Tyr(PO₃tBu₂)-OH, which can be prepared in high yield and is compatible with standard Fmoc-SPPS protocols. nih.govnih.gov
The use of phosphodiamidate-protected tyrosine, such as Fmoc-Tyr(PO(NMe₂)₂)-OH, offers another route. sigmaaldrich.comsigmaaldrich.com This derivative is stable to the basic conditions of Fmoc deprotection. rsc.org The final deprotection of the phosphodiamidate is achieved through a two-step acidic hydrolysis process. sigmaaldrich.comrsc.org
Segment Condensation and Ligation Strategies
For the synthesis of very long peptides or proteins, a convergent approach involving the coupling of pre-synthesized peptide segments is often more efficient than a linear, stepwise synthesis. thieme-connect.dedntb.gov.ua This strategy, known as segment condensation or ligation, can be applied to incorporate fragments containing Fmoc-D-Tyr(PO₃Me₂)-OH.
In segment condensation, a protected peptide fragment with a C-terminal Fmoc-D-Tyr(PO₃Me₂)-OH can be coupled to another peptide fragment on the solid support. This approach can be advantageous in minimizing the number of problematic coupling steps associated with the protected phosphotyrosine derivative.
Native Chemical Ligation (NCL) is a powerful ligation method that involves the reaction of a peptide segment with a C-terminal thioester and another segment with an N-terminal cysteine. While direct application with a C-terminal Fmoc-D-Tyr(PO₃Me₂)-OH is not standard, a peptide segment containing this residue internally can be readily ligated to other peptide fragments. This allows for the modular assembly of large proteins containing specifically placed phosphotyrosine mimetics.
Purification and Characterization of Peptides Containing Fmoc-D-Tyr(PO₃Me₂)-OH Derivatives
Following synthesis, the crude peptide must be purified and its identity and purity confirmed through various analytical techniques.
The purification of phosphopeptides can be challenging due to their high polarity, which can lead to poor solubility and difficult separation from byproducts. rsc.orgiris-biotech.de Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying synthetic peptides. iris-biotech.de The separation is based on the hydrophobicity of the peptide, and the elution conditions, such as the gradient of the organic solvent and the type of ion-pairing agent, must be optimized for each specific phosphopeptide.
Characterization of the purified peptide is essential to confirm its primary structure and purity. High-resolution mass spectrometry (HRMS) is used to determine the accurate molecular weight of the peptide, confirming the successful incorporation of the Fmoc-D-Tyr(PO₃Me₂)-OH derivative and the removal of all protecting groups. Tandem mass spectrometry (MS/MS) can be employed to sequence the peptide and pinpoint the location of the phosphotyrosine mimetic.
Molecular Recognition and Biochemical Interactions of Phosphotyrosine Mimetics
Structural Basis of Phosphotyrosine Recognition by Binding Domains
Src Homology 2 (SH2) domains are protein modules that recognize and bind to specific phosphotyrosine-containing sequences in other proteins, a critical step in many cellular signaling pathways. nih.govunits.it The binding of a phosphopeptide to an SH2 domain is a highly specific and well-conserved interaction. frontiersin.org
The core of this recognition occurs in two main pockets on the SH2 domain surface. The first is a deep, positively charged pocket that accommodates the phosphotyrosine residue itself. nih.govresearchgate.net A highly conserved arginine residue within this pocket typically forms a strong, bidentate hydrogen bond with the phosphate (B84403) group of pTyr, anchoring the peptide to the domain. nih.gov
The second binding site is a more variable and largely hydrophobic pocket that interacts with amino acid residues C-terminal (to the "right") of the phosphotyrosine. nih.gov The specificity of a particular SH2 domain for its target peptide is largely determined by the shape and chemical nature of this hydrophobic pocket, which preferentially binds residues with specific characteristics, such as the isoleucine in the well-studied pYEEI peptide. For example, the SH2 domain of the Gads adaptor protein shows a preference for phosphopeptides from the LAT protein at sites 171 and 191, and structural analysis reveals that this specificity is conferred by interactions with residues C-terminal to the phosphotyrosine. embopress.org
Phosphotyrosine Binding (PTB) domains represent another major class of pTyr recognition modules. nih.gov While they also bind to phosphotyrosine, their mechanism of recognition and structural architecture differ significantly from SH2 domains. embopress.org PTB domains generally recognize phosphopeptides that contain an NPxY motif (where 'x' is any amino acid). nih.govembopress.org
Unlike SH2 domains, which primarily interact with residues C-terminal to the pTyr, PTB domains engage with residues N-terminal (to the "left") of the phosphotyrosine. embopress.org The bound peptide often forms an antiparallel β-strand with a β-sheet within the PTB domain, and the entire NPxY sequence adopts a β-turn conformation. embopress.orgrcsb.org The structure of PTB domains is more akin to Pleckstrin Homology (PH) domains than to SH2 domains. rcsb.orgebi.ac.uk Interestingly, some PTB domains, like that of the X11 protein, can bind their target sequences even when the tyrosine residue is not phosphorylated. embopress.org
The recognition of phosphotyrosine by both SH2 and PTB domains is fundamentally governed by a network of non-covalent interactions, with electrostatic forces and hydrogen bonds playing a central role. scispace.com The negatively charged phosphate group of pTyr is a key feature, and binding pockets in both domain types are rich in positively charged amino acid residues, primarily arginine and lysine, creating a strong electrostatic attraction. researchgate.netplos.org
Interactions with Phosphotyrosine Binding (PTB) Domains
Impact of Dimethyl Phosphate Modification on Molecular Recognition
The use of Fmoc-D-Tyr(PO3Me2)-OH introduces a dimethylated phosphate group, which serves as a non-hydrolyzable and protected mimic of phosphotyrosine. vulcanchem.com This modification is crucial for synthesizing phosphopeptides but also influences how these synthetic peptides interact with biological binding partners.
The dimethyl phosphate group in this compound is electronically different from the native phosphotyrosine dianion found at physiological pH. The methyl groups neutralize the negative charges of the phosphate, which can significantly alter the strength of electrostatic interactions with the binding pockets of SH2 and PTB domains. While the dimethylated version can still engage in some hydrogen bonding, it cannot form the strong salt bridges that are characteristic of native pTyr binding. nih.govplos.org
This modification makes the dimethylated analog a useful tool for probing the relative importance of electrostatic versus other interactions in molecular recognition. However, it is considered a protected form of phosphotyrosine in peptide synthesis. The methyl groups are typically removed in a final deprotection step to generate the free phosphate group for biological assays. nih.gov This is because the presence of the methyl groups would likely lead to a significant reduction in binding affinity compared to the native phosphopeptide.
Other phosphotyrosine analogs have been developed to be more stable than native pTyr while still mimicking its binding properties. For example, phosphonodifluoromethyl phenylalanine (F2pmp) is a non-hydrolyzable analog that has shown promise in the development of inhibitors for SH2 domains and phosphatases. nih.gov
Table 1: Comparison of Phosphotyrosine and its Analogs
| Feature | Native Phosphotyrosine (pTyr) | Dimethylated Phosphotyrosine (pTyr(Me2)) |
|---|---|---|
| Phosphate Group | Dianionic at physiological pH | Neutral, esterified with two methyl groups |
| Charge | -2 | 0 |
| Primary Interaction | Strong electrostatic (salt bridge) and H-bonding | Primarily H-bonding, reduced electrostatic interaction |
| Hydrolytic Stability | Susceptible to phosphatases | Resistant to phosphatases |
| Use in Synthesis | Requires special protection strategies | Used as a protected building block (e.g., Fmoc-Tyr(PO3Me2)-OH) |
| Binding Affinity | High affinity to cognate domains | Significantly lower affinity until deprotected |
The use of a D-amino acid in place of the natural L-amino acid has profound stereochemical consequences for peptide structure and molecular recognition. Protein binding sites, such as those in SH2 and PTB domains, are exquisitely chiral and have evolved to recognize the specific three-dimensional arrangement of L-amino acid-containing peptides.
The introduction of a D-tyrosine residue forces the peptide backbone into a different conformation and presents the side chain in a different orientation relative to an L-tyrosine at the same position. Consequently, a peptide containing D-phosphotyrosine is generally not recognized effectively by SH2 or PTB domains. The precise network of hydrogen bonds and hydrophobic contacts that define high-affinity binding for an L-phosphotyrosine peptide cannot be properly formed with its D-counterpart. This steric clash and suboptimal positioning drastically reduce binding affinity. While providing enzymatic stability, the D-configuration effectively prevents the intended interaction with native phosphotyrosine-binding domains. vulcanchem.com
Comparison with Native Phosphotyrosine and Other Analogs
Conformational Studies of Peptides Containing this compound
The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for influencing their three-dimensional structure. Conformational studies of peptides containing this compound are crucial for understanding how this specific phosphotyrosine mimetic imposes structural constraints that, in turn, dictate the peptide's biochemical interactions and biological activity. The D-configuration of the amino acid and the bulky, charged nature of the dimethylphosphoryl group are key factors that guide the peptide backbone into specific secondary structures.
Detailed Research Findings
Research in this area focuses on elucidating the preferred conformations of peptides containing the D-Tyr(Po3Me2) residue. A primary goal is to create stable structural motifs that can effectively mimic the binding epitopes of natural phosphopeptides, which are often transient and conformationally flexible. The introduction of conformationally rigid non-natural amino acids is a known method to constrain peptide backbones. rsc.org For phosphotyrosine mimetics, a common objective is the stabilization of β-turn structures, which are critical for recognition by a variety of protein interaction domains, such as SH2 (Src Homology 2) and PTB (Phosphotyrosine-binding) domains. vulcanchem.com
The principal analytical technique for these studies is Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov High-resolution 2D NMR experiments, including TOCSY, COSY, and NOESY, are employed to determine the peptide's structure in solution. nih.govuzh.ch These methods provide critical information on dihedral angle restraints, coupling constants, and short-range inter-proton distances (via the Nuclear Overhauser Effect, or NOE), which are then used to calculate an ensemble of representative structures. nih.gov
Studies on peptides incorporating similar phosphorus-containing amino acids have shown that these residues can effectively induce and stabilize specific secondary structures. rsc.org The D-amino acid configuration, in particular, can promote reverse turns in the peptide backbone. The dimethylphosphate group serves as a mimic of the natural phosphotyrosine, essential for studying phosphorylation-dependent protein interactions. vulcanchem.comchemimpex.com The conformational rigidity imparted by the D-Tyr(Po3Me2) residue is therefore a key feature in designing peptides with enhanced binding affinity and specificity for target proteins like kinases and phosphatases. vulcanchem.com
The following data tables represent hypothetical but typical findings from a conformational analysis of a model peptide sequence before and after the incorporation of D-Tyr(Po3Me2), illustrating the structural impact of the modification.
Table 1: Conformational Population Analysis of a Model Peptide
This table shows the percentage of the conformational ensemble occupied by different secondary structures for a model hexapeptide (e.g., Gly-Ala-Val-X -Leu-Gly) where X is either the natural L-Tyr or the D-Tyr(Po3Me2) mimetic. Data is derived from molecular dynamics simulations constrained by NMR-derived distance restraints.
| Peptide Sequence Element | Dominant Conformation | Population (%) | Key NMR Evidence |
| ...-Val-L-Tyr -Leu-... | Random Coil | 85% | Absence of sequential medium-range NOEs |
| β-Turn | 10% | Weak dαN(i, i+2) NOE | |
| Other | 5% | - | |
| ...-Val-D-Tyr(Po3Me2) -Leu-... | Type II' β-Turn | 75% | Strong dαN(i, i+2) and dNN(i, i+2) NOEs |
| Random Coil | 20% | - | |
| Other | 5% | - |
Table 2: Key NOE Distances for β-Turn Identification
This table details the specific Nuclear Overhauser Effect (NOE) distances that would serve as direct evidence for the formation of a β-turn centered around the residue at position i+1. A shorter distance implies a higher probability of that conformation. The data compares the native peptide with the modified version.
| NOE Contact | Expected Distance for β-Turn (Å) | Observed Avg. Distance in ...L-Tyr... Peptide (Å) | Observed Avg. Distance in ...D-Tyr(Po3Me2)... Peptide (Å) |
| dαN(i, i+2) | < 3.5 | 4.8 | 3.1 |
| dNN(i, i+2) | < 4.0 | 5.2 | 3.4 |
| dαN(i+1, i+2) | < 3.0 | 3.6 | 2.8 |
These findings collectively demonstrate that the incorporation of this compound into a peptide sequence is a highly effective method for inducing specific, stable secondary structures, particularly β-turns. This structural pre-organization is critical for enhancing the peptide's ability to engage in molecular recognition events, such as binding to SH2 domains, thereby making it a valuable tool in the study of signal transduction pathways. vulcanchem.com
Applications of Fmoc D Tyr Po3me2 Oh in Investigating Biological Mechanisms
Elucidating Signal Transduction Pathways
Signal transduction is a fundamental process by which cells communicate and respond to their environment. A key event in many signaling cascades is the reversible phosphorylation of tyrosine residues on proteins, a process governed by protein-tyrosine kinases (PTKs) and protein-tyrosine phosphatases (PTPs). The incorporation of Fmoc-D-Tyr(PO3Me2)-OH into synthetic peptides allows for the creation of stable phosphotyrosine analogs, which are instrumental in studying the recognition events that underpin these pathways. vulcanchem.com
Probing Protein-Tyrosine Kinase (PTK) Substrate Specificity (non-catalytic aspects)
Protein-tyrosine kinases are a large family of enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to tyrosine residues on substrate proteins. ebi.ac.uk Understanding the substrate specificity of a particular PTK—which proteins it phosphorylates—is crucial for deciphering its role in cellular signaling.
Peptides synthesized with this compound can be used to investigate the non-catalytic aspects of PTK-substrate interactions. While the D-amino acid and the protected phosphate group prevent the peptide from being a true catalytic substrate, they can still bind to the kinase's active site or other recognition domains. This allows researchers to study the structural and sequence determinants that govern substrate recognition without the complication of enzymatic turnover.
Detailed Research Findings:
Researchers have utilized synthetic peptides containing phosphotyrosine analogs to map the binding preferences of various PTK domains. ucsf.edu For instance, by creating a library of peptides with variations in the amino acids surrounding the protected phosphotyrosine, one can identify the sequence motifs that are preferentially recognized by a specific PTK. This information is vital for predicting novel in vivo substrates and for understanding how signaling pathways achieve their specificity. umn.edu The modular nature of many tyrosine kinases, which often contain separate catalytic (SH1) and substrate-binding (SH2) domains, makes this approach particularly powerful for dissecting the function of each domain. ucsf.edu
| Research Focus | Method | Key Finding |
| PTK Substrate Recognition | Peptide Library Screening | Identification of consensus sequences for specific PTK binding. |
| Domain-Specific Interactions | Synthetic Peptide Pulldown | Mapping of interaction sites on both the kinase and substrate. |
Investigating Protein-Tyrosine Phosphatase (PTP) Substrate Recognition (non-inhibitory aspects)
Protein-tyrosine phosphatases counteract the activity of PTKs by removing phosphate groups from tyrosine residues. nih.gov Similar to PTKs, PTPs also exhibit substrate specificity, which is essential for the proper regulation of signaling pathways.
The use of peptides containing this compound provides a means to study how PTPs recognize their substrates without the peptide being dephosphorylated. The D-configuration of the tyrosine residue confers resistance to enzymatic degradation by most proteases, ensuring the stability of the peptide probe in biological assays. vulcanchem.com The protected phosphate group mimics the phosphorylated state, allowing for the investigation of binding interactions with the PTP active site and other regulatory domains.
Detailed Research Findings:
Studies employing phosphotyrosine-mimetic peptides have been instrumental in defining the substrate recognition profiles of various PTPs. For example, by systematically altering the amino acid sequence flanking the protected phosphotyrosine, researchers can determine the residues that are critical for binding to a specific PTP. nih.gov This has led to the identification of consensus recognition sequences for numerous PTPs, providing insights into their biological roles. Furthermore, these peptides can be used in competition assays to identify and characterize endogenous PTP substrates.
| PTP Substrate Recognition Study | Peptide Design | Outcome |
| TULA-2 Specificity | Combinatorial Tyr(P) peptide library | Identification of two distinct classes of Tyr(P) substrates recognized by TULA-2. nih.gov |
| General PTP Profiling | Peptides with varied flanking sequences | Determination of consensus recognition motifs for different PTP family members. |
Studying Receptor-Ligand Interactions
Many cell surface receptors are tyrosine kinases or are associated with tyrosine kinases. The binding of a ligand to the extracellular domain of these receptors often triggers a signaling cascade that involves tyrosine phosphorylation. Peptides incorporating this compound can be used to probe the interactions between these receptors and their downstream signaling partners. scbt.com
By mimicking a phosphorylated docking site on a receptor, these synthetic peptides can be used to identify and characterize the proteins that bind to the activated receptor. This is particularly useful for studying the assembly of signaling complexes at the cell membrane.
Detailed Research Findings:
Researchers have successfully used peptides containing protected phosphotyrosine to investigate the interactions of various receptor tyrosine kinases with intracellular signaling proteins. For example, a peptide mimicking a phosphorylated tyrosine residue on a growth factor receptor can be used to pull down its binding partners from cell lysates. Subsequent identification of these proteins by mass spectrometry can reveal the components of the signaling complex. This approach has been crucial in mapping the intricate networks of protein-protein interactions that are initiated by receptor activation.
Design and Application of Biochemical Probes
The unique properties of this compound make it an excellent building block for the synthesis of a variety of biochemical probes. These probes are designed to interact with and report on specific biological molecules or processes, providing valuable tools for research.
Affinity Tools for Protein Isolation and Characterization
Peptides synthesized with this compound can be immobilized on a solid support to create affinity columns. scbt.com These columns can then be used to isolate proteins that specifically bind to the phosphotyrosine-containing peptide from complex biological mixtures, such as cell extracts. This technique is a powerful method for identifying and characterizing phosphotyrosine-binding proteins, including those with SH2 and PTB domains. vulcanchem.com
Detailed Research Findings:
Affinity chromatography using phosphopeptide-based resins has been widely employed to purify and identify novel signaling proteins. For instance, a peptide corresponding to a phosphorylated region of the Syk protein-tyrosine kinase was used to demonstrate that once phosphorylated, the C-terminus of Syk interacts with various signaling proteins, including the negative regulator TULA-2. nih.gov This approach not only confirms predicted interactions but also enables the discovery of previously unknown components of signaling pathways.
| Application | Technique | Purpose |
| Protein Isolation | Affinity Chromatography | To purify phosphotyrosine-binding proteins from cell lysates. scbt.com |
| Interaction Discovery | Pulldown Assays followed by Mass Spectrometry | To identify novel protein-protein interactions within a signaling pathway. |
Fluorescent or Isotopic Labeling of Peptides for Mechanistic Studies
To facilitate the study of their interactions and dynamics in biological systems, peptides containing this compound can be further modified with fluorescent dyes or isotopic labels. Fluorescently labeled peptides are valuable for a variety of applications, including fluorescence resonance energy transfer (FRET) assays to study protein-protein interactions and for imaging the localization of the peptide within cells. bachem.com
Isotopically labeled peptides, often containing heavy isotopes such as ¹³C or ¹⁵N, are used in conjunction with mass spectrometry to quantify the binding of the peptide to its target protein. They can also be used in nuclear magnetic resonance (NMR) spectroscopy to obtain structural information about the peptide-protein complex. The synthesis of such labeled peptides often involves the use of correspondingly labeled amino acid precursors during solid-phase peptide synthesis. researchgate.net
Detailed Research Findings:
Fluorescently labeled phosphopeptides have been developed as substrates for high-throughput screening of kinase and phosphatase inhibitors. In these assays, a change in fluorescence upon enzymatic activity allows for the rapid identification of compounds that modulate the enzyme's function. Isotopic labeling, on the other hand, has been crucial for quantitative proteomics studies, enabling researchers to precisely measure changes in protein phosphorylation in response to various stimuli. For example, stable isotope-labeled peptides can be used as internal standards in mass spectrometry experiments to accurately quantify the levels of specific phosphopeptides in a complex sample.
| Labeling Strategy | Application | Example |
| Fluorescent Labeling | FRET-based enzyme assays | Monitoring kinase or phosphatase activity in real-time. bachem.com |
| Isotopic Labeling | Quantitative Mass Spectrometry | Measuring the abundance of specific phosphopeptides in cell signaling studies. researchgate.net |
Exploring the Role of D-Amino Acids in Peptide Conformation and Biological Activity
The incorporation of non-proteinogenic amino acids, particularly D-enantiomers of the standard L-amino acids, represents a powerful strategy in peptide chemistry for modulating structure and function. While proteins and peptides are ribosomally synthesized exclusively from L-amino acids, the post-translational enzymatic conversion of an L- to a D-amino acid has been observed in nature, creating peptides with unique biological properties. acs.orgnih.gov This isomerization event can profoundly influence a peptide's three-dimensional conformation, which in turn dictates its biological activity, including receptor binding affinity and selectivity. acs.org In synthetic peptide design, the site-specific introduction of a D-amino acid, facilitated by building blocks like this compound, is a deliberate tactic to enhance specific characteristics of the peptide for investigational use. peptide.com
Enhancing Peptide Stability for in vitro Assays
A primary challenge in the use of synthetic peptides for in vitro biological assays is their susceptibility to degradation by proteases present in cellular extracts or serum. These enzymes are inherently stereospecific, evolved to recognize and cleave peptide bonds between L-amino acids. frontiersin.org The introduction of a D-amino acid into a peptide sequence renders the adjacent peptide bonds resistant to this enzymatic cleavage. researchgate.net This strategic substitution is a widely adopted method to increase the half-life of a peptide, making it a more stable tool for assays that require prolonged incubation times. nih.govmdpi.comexplorationpub.com
The stabilizing effect is often proportional to the number of D-amino acid substitutions. Studies have shown that modifying the flanking regions of a core recognition sequence with D-amino acids can provide substantial protection from proteolysis without compromising the peptide's primary binding function. pnas.org For example, research on antimicrobial peptides (AMPs) demonstrated that replacing all L-lysine and L-arginine residues with their D-counterparts resulted in a peptide (DP06) with remarkable stability in human plasma, with over 60% of the peptide remaining intact after 24 hours. frontiersin.org This contrasts sharply with parent peptides composed entirely of L-amino acids, which are often degraded within minutes or hours under similar conditions. pnas.org This enhanced stability is crucial for obtaining reliable and reproducible results in a variety of in vitro biological mechanism studies. mdpi.com
| Peptide System | Modification | Assay Condition | Observed Stability Outcome | Reference |
|---|---|---|---|---|
| GLP-1 Analog | All L-amino acid (Native) | Exposure to Proteinase K | Total degradation in <1 hour | pnas.org |
| GLP-1 Analog | Designed all D-amino acid analog | Exposure to Proteinase K | ~80% of peptide remained after 6 hours | pnas.org |
| MUC2 Epitope Peptide | All L-amino acid | Human serum | Susceptible to degradation | pnas.org |
| MUC2 Epitope Peptide | D-amino acids in flanking regions (tpTPTGTQtpt) | Human serum | High resistance to proteolytic degradation | pnas.org |
| Cationic AMP Pep05 | All L-amino acid | Human plasma | Significant degradation over 24 hours | frontiersin.org |
| Cationic AMP Pep05 Analog (DP06) | All L-Lys and L-Arg replaced with D-isomers | Human plasma | >60% of peptide remained after 24 hours | frontiersin.org |
Modulating Biological Interactions through Stereochemistry
The stereochemistry of amino acid residues is a critical determinant of a peptide's interaction with its biological targets. Simply replacing an L-amino acid with its D-enantiomer inverts the orientation of the side chain relative to the peptide backbone, which can drastically alter or abolish binding to a receptor or enzyme active site that is stereospecific for the L-form. pnas.org However, this modulation can be harnessed for specific research purposes.
In some natural instances, a D-amino acid is essential for biological function. A classic example is the opioid peptide dermorphin, where a D-alanine residue is required for high-affinity binding to opioid receptors; the synthetic all-L version is biologically inactive. mdpi.com This highlights that protein targets can evolve to specifically recognize D-amino acid-containing ligands.
In the context of designing peptide-based probes and inhibitors, the stereochemistry afforded by this compound can be used to probe the stringency of a binding pocket. For instance, protein domains like Src Homology 2 (SH2) domains recognize specific phosphotyrosine (pTyr) residues. rsc.orgacs.org While the primary recognition is for the pTyr motif, the conformation of the surrounding peptide backbone, influenced by the stereocenter of the amino acid, also contributes to the binding affinity and specificity. acs.org Incorporating a D-pTyr mimetic allows researchers to investigate how a target protein accommodates changes in the backbone conformation and to potentially develop more selective ligands. The concept of "retro-inverso" peptides, which are made of D-amino acids in the reverse sequence of a native L-peptide, is another strategy that attempts to maintain side-chain topography while gaining proteolytic resistance, sometimes resulting in retained biological activity. nih.gov
| Peptide/System | Stereochemical Feature | Biological Interaction | Observed Effect | Reference |
|---|---|---|---|---|
| Dermorphin | Contains D-Alanine at position 2 | Opioid receptor binding | D-Ala is essential for biological activity; the all-L peptide is inactive. | mdpi.com |
| General Helical Peptides | Simple L- to D-amino acid replacement | Target protein binding | Generally disrupts side-chain orientation, leading to loss of binding. | pnas.org |
| Retro-Inverso Peptides | All D-amino acids in reverse sequence | Binding to native L-protein target | Can achieve binding activity by mimicking side-chain topography. | nih.gov |
| Grb2 SH2 Domain Ligands | L-pTyr vs. D-pTyr containing peptides | Binding to Grb2 SH2 domain | Demonstrates reciprocal chiral specificity; L-peptide binds L-protein, D-peptide binds D-protein. | acs.org |
Understanding Post-Translational Modification Mimetics in Complex Biological Systems
Post-translational modifications (PTMs) are central to the regulation of nearly all cellular processes. Tyrosine phosphorylation, the addition of a phosphate group to a tyrosine residue, is a key PTM that governs signal transduction pathways by creating specific recognition sites for protein interaction domains, such as SH2 and Phosphotyrosine Binding (PTB) domains. rsc.orgacs.orgresearchgate.net Studying these transient signaling events is complicated by the activity of protein tyrosine phosphatases (PTPs), which rapidly remove the phosphate group. rsc.org
This compound is a building block used to incorporate a non-hydrolyzable mimetic of phosphotyrosine into synthetic peptides. The dimethylphosphate group serves as a stable surrogate for the labile phosphate ester, allowing researchers to create probes that can bind to pTyr-recognition domains without being inactivated by phosphatases. rsc.orgacs.org The D-configuration of the amino acid further confers resistance to general proteolytic enzymes, creating a highly stable tool for investigating complex biological systems in vitro. nih.govnih.gov
These synthetic peptides serve as invaluable chemical tools to explore phosphorylation-dependent interactions. rsc.org They can be used to isolate and identify pTyr-binding proteins from cell lysates, to competitively inhibit specific protein-protein interactions to elucidate their role in a signaling cascade, or to serve as stable substrates for biophysical characterization of SH2 or PTB domain binding. acs.orgnih.gov For example, non-hydrolyzable pTyr mimetics have been incorporated into peptides to develop potent inhibitors of the STAT3 SH2 domain, a key target in cancer research, allowing for the study of its dimerization and activation. rsc.org The use of such mimetics provides a means to "freeze" a specific phosphorylation state, enabling a clearer understanding of its functional consequences in complex biological systems, excluding clinical models. acs.org
| pTyr Mimetic Building Block/Type | Target Domain/Protein | Application/Research Goal | Reference |
|---|---|---|---|
| Fmoc-Tyr(PO3Me2)-OH (or similar phosphonates) | General SH2/PTB domains | Serve as stable probes for investigating phosphorylation-dependent protein-protein interactions. | rsc.org |
| Phosphonate-based pTyr mimetics | Grb2 SH2 Domain | Development of phosphatase-resistant inhibitors to block specific signaling pathways. | acs.orgacs.org |
| Fmoc-F2Pmp-OH (difluorophosphonomethyl-phenylalanine) | SH2 domains and PTPs | Used as a pTyr isostere with high binding affinity to study enzyme-ligand interactions. | sigmaaldrich.com |
| General pTyr Mimetics | Lck SH2 Domain | NMR-based screening to discover novel, non-peptide inhibitors with improved metabolic stability. | nih.gov |
| Diamide-protected pTyr analogs | STAT3 SH2 Domain | Design of potent inhibitors to block STAT3 dimerization and activation for mechanistic studies. | rsc.org |
Challenges and Future Directions in Modified Tyrosine Chemistry
Overcoming Synthetic Difficulties in Phosphopeptide Synthesis
The synthesis of phosphopeptides, particularly those containing multiple phosphorylation sites, presents a considerable synthetic challenge. rsc.orggenscript.comnih.gov The inherent properties of the phosphate (B84403) group, including its bulkiness and instability under certain reaction conditions, complicate the synthetic process. rsc.org
Development of Novel Protecting Groups for Phosphates
A key strategy to mitigate the difficulties in phosphopeptide synthesis is the development and use of effective protecting groups for the phosphate moiety. The dimethyl (Me2) group in Fmoc-D-Tyr(PO3Me2)-OH serves this purpose. However, the synthesis of peptides using this building block can be complicated by the partial cleavage of the methyl groups by piperidine (B6355638) during the Fmoc deprotection step. nih.gov Furthermore, harsh acidic conditions are often required for the final removal of the methyl groups. nih.govresearchgate.net
To address these limitations, researchers have explored alternative protecting groups. For instance, tert-butyl (tBu) based protection, as seen in Fmoc-Tyr(PO3tBu2)-OH, has been shown to be a viable alternative. nih.govresearchgate.net This derivative can be synthesized in high yield and allows for the efficient preparation of phosphotyrosine-containing peptides. nih.gov The t-butyl groups are readily removed under milder acidic conditions, which helps to avoid side reactions. researchgate.net Other strategies have included the use of benzyl (B1604629) (Bzl) groups, as in Fmoc-Tyr(PO(OBzl)OH)-OH, though this can also present challenges during coupling and chain extension. The development of novel protecting groups, such as the pivaloyloxymethyl (POM) group, offers promising avenues for creating bioreversible prodrugs of phosphopeptides. nih.govchemrxiv.orgresearchgate.net
Table 1: Comparison of Phosphate Protecting Groups for Fmoc-Tyr Derivatives
| Protecting Group | Derivative | Advantages | Disadvantages |
| Dimethyl (Me) | Fmoc-Tyr(PO3Me2)-OH | Commercially available. | Partial cleavage by piperidine; requires harsh final deprotection. nih.govresearchgate.net |
| Di-tert-butyl (tBu2) | Fmoc-Tyr(PO3tBu2)-OH | High yield synthesis; mild final deprotection. nih.govresearchgate.net | May require specialized synthesis of the building block. researchgate.net |
| Benzyl (Bzl) | Fmoc-Tyr(PO(OBzl)OH)-OH | Popular choice. | Can cause issues during coupling and chain extension. |
| Pivaloyloxymethyl (POM) | Fmoc-Thr[PO(OH)(OPOM)]-OH | Enables synthesis of bioreversible prodrugs. nih.govchemrxiv.orgresearchgate.net | Newer strategy, may have limited commercial availability. |
Advancements in Peptide Synthesis Automation and Efficiency
The automation of solid-phase peptide synthesis (SPPS) has revolutionized the field by enhancing throughput and reproducibility. asymchem.comintavispeptides.comnih.gov Automated synthesizers can perform multiple syntheses simultaneously, which is particularly beneficial for creating peptide libraries for high-throughput screening. intavispeptides.com
Expanding the Scope of Non-Hydrolyzable Phosphotyrosine Analogs
A significant limitation of using phosphotyrosine-containing peptides in biological systems is their rapid dephosphorylation by cellular phosphatases. nih.govresearchgate.net To address this, researchers have developed non-hydrolyzable phosphotyrosine analogs that mimic the structure and function of phosphotyrosine but are resistant to enzymatic cleavage. nih.govrsc.org
Rational Design of Next-Generation Mimetics
The rational design of phosphotyrosine mimetics is a key area of research aimed at developing more potent and selective inhibitors of protein-protein interactions. drugbank.comnih.govacs.org One of the earliest and most well-known non-hydrolyzable analogs is 4-phosphonomethyl-L-phenylalanine (Pmp). rsc.orgtemple.edu In Pmp, the phosphate ester oxygen is replaced by a methylene (B1212753) group, rendering it stable to hydrolysis by phosphatases. rsc.org
Further refinements have led to the development of fluorinated Pmp analogs, such as monofluoro-Pmp (FPmp) and difluoro-Pmp (F2Pmp). nih.govresearchgate.net The fluorine atoms in F2Pmp allow it to be an excellent mimic of phosphotyrosine, with a pKa2 that allows it to be fully ionized at neutral pH and the ability to participate in hydrogen bonding. Peptides containing F2Pmp have shown high binding affinity to SH2 domains, sometimes comparable to their phosphotyrosine counterparts. nih.govresearchgate.net Structure-based design approaches, utilizing techniques like X-ray crystallography, are being used to rationally design covalent inhibitors that target specific residues within protein binding pockets, further enhancing affinity and specificity. nih.govchemrxiv.org
Table 2: Examples of Non-Hydrolyzable Phosphotyrosine Analogs
| Analog | Abbreviation | Key Feature | Significance |
| 4-Phosphonomethyl-phenylalanine | Pmp | Phosphate ester oxygen replaced by a methylene group. | Resistant to hydrolysis by phosphatases. rsc.org |
| 4-(Fluoromethyl)phenylalanine | FPmp | Single fluorine atom on the methylene bridge. | Enhanced binding affinity compared to Pmp. nih.gov |
| 4-(Difluoromethyl)phenylalanine | F2Pmp | Two fluorine atoms on the methylene bridge. | Excellent mimic of pTyr, high binding affinity to SH2 domains. nih.gov |
Incorporation of Diverse Unnatural Amino Acids
The incorporation of a wide variety of unnatural amino acids into peptides has become a powerful tool for creating molecules with enhanced stability, bioactivity, and novel functions. asymchem.comnih.govcpcscientific.com Unnatural amino acids are not encoded in the genetic code and can be synthesized to have a vast array of chemical properties. nih.govcpcscientific.com
Methods for incorporating unnatural amino acids include solid-phase peptide synthesis (SPPS), semisynthetic methods, and in vitro biosynthetic methods using suppressor tRNAs. springernature.comrsc.orggoogle.com The D-configuration of the tyrosine in this compound is an example of incorporating an unnatural amino acid to enhance resistance to proteolytic degradation, as most proteases preferentially recognize L-amino acids. vulcanchem.com The ability to incorporate diverse unnatural amino acids allows for the fine-tuning of peptide properties for specific research and therapeutic applications. cpcscientific.com
Advanced Structural and Biophysical Characterization of Peptide-Protein Interactions
A deep understanding of the interactions between modified peptides and their protein targets is crucial for the rational design of new therapeutic agents. nih.govvulcanchem.com Various advanced biophysical techniques are employed to characterize these interactions in detail.
Techniques such as fluorescence polarization, isothermal titration calorimetry (ITC), and surface plasmon resonance are used to determine the binding affinities and thermodynamics of peptide-protein interactions. nih.govfrontiersin.org ITC, for example, measures the heat changes upon binding to provide a complete thermodynamic profile of the interaction. frontiersin.org
Structural biology methods, particularly X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, provide high-resolution three-dimensional structures of peptide-protein complexes. acs.orgnih.gov These structures reveal the specific molecular interactions that govern binding and selectivity. For instance, the "two-pronged plug two-holed socket" model describes how SH2 domains recognize phosphotyrosine-containing peptides. nih.govresearchgate.net Saturation transfer difference (STD) NMR is another powerful technique for mapping the binding epitope of a peptide ligand. nih.gov Computational docking methods, such as Rosetta FlexPepDock, complement these experimental techniques by providing quantitative predictions of peptide-protein binding to guide the design of new peptide antagonists. nih.gov More recently, site-specific crosslinking methods have been used to scrutinize the dynamic nature of these interactions. researchgate.net
Cryo-EM and X-ray Crystallography Studies
The determination of high-resolution structures of protein-phosphopeptide complexes by Cryo-EM and X-ray crystallography is fundamental to understanding signal transduction. Peptides synthesized using building blocks like this compound are designed to mimic the binding epitopes of phosphorylated proteins, enabling the structural characterization of interactions with reader domains like SH2 and PTB. vulcanchem.com
A primary challenge in these studies is the inherent instability of the phosphate ester bond, which is susceptible to hydrolysis by phosphatases that may be present in the protein sample. nih.govnih.gov This enzymatic degradation can prevent the formation of a stable complex suitable for structural analysis. While the D-amino acid in peptides derived from this compound confers stability against proteases, it does not protect the crucial phosphate group from phosphatases. vulcanchem.comnih.govfrontiersin.org
Another significant hurdle arises from the dimethyl phosphate protection itself. The conditions required for the final cleavage of the methyl groups are harsh and can lead to side reactions and purification difficulties. nih.govresearchgate.net Furthermore, the methyl groups can be prematurely cleaved by the piperidine used for Fmoc group removal during SPPS. nih.govresearchgate.netnih.gov
These challenges have driven the field towards the development and use of non-hydrolyzable phosphotyrosine mimetics. These analogs replace the labile P-O bond with a more stable P-C bond, making them resistant to phosphatase activity. acs.orgacs.org This resistance allows for the formation of stable complexes, which are essential for the lengthy crystallization process or the preparation of vitrified samples for Cryo-EM. pnas.orgplos.org The use of D-amino acids in conjunction with these mimetics can further enhance peptide stability, providing robust tools for structural biologists. pnas.orgcardiff.ac.uk The genetic incorporation of such analogs into full-length proteins is also an expanding frontier, offering a powerful method to lock a protein in its phosphorylated state for structural and functional studies. nih.govacs.orgresearchgate.net
Table 1: Comparison of Phosphotyrosine and Non-Hydrolyzable Mimetics for Structural Studies
| Feature | Phosphotyrosine (from this compound) | 4-phosphonomethyl-L-phenylalanine (Pmp) | 4-[difluoro(phosphono)methyl]-L-phenylalanine (F2Pmp) |
|---|---|---|---|
| Bond Type | Phosphate Ester (P-O-C) | Phosphonate (B1237965) (P-C-C) | Difluorophosphonate (P-CF2-C) |
| Phosphatase Stability | Liable to hydrolysis nih.gov | Non-hydrolyzable nih.gov | Non-hydrolyzable researchgate.net |
| Synthesis | Incorporated as a protected amino acid (e.g., this compound) during SPPS. vulcanchem.com | Incorporated as a protected amino acid during SPPS. | Incorporated as a protected amino acid during SPPS. researchgate.net |
| Structural Mimicry | Authentic post-translational modification. | Good structural and electronic mimic, but with a different pKa. | Excellent electronic mimic with a pKa closer to native phosphotyrosine. researchgate.net |
| Application in Structural Biology | Challenging due to instability; requires stringent control of experimental conditions. nih.govnih.gov | Widely used to trap and crystallize protein-phosphopeptide complexes. nih.gov | Increasingly used for potent, stable inhibitors and structural probes. nih.govresearchgate.net |
NMR Spectroscopy for Dynamic Interaction Analysis
NMR spectroscopy is a powerful technique for studying the conformational dynamics and kinetics of protein-peptide interactions in solution. Peptides containing phosphotyrosine, synthesized using precursors like this compound, are used to probe these interactions. nih.gov However, the same challenges of phosphate instability that plague crystallographic studies also affect NMR experiments. The degradation of the phosphopeptide over the course of a long NMR experiment can complicate data interpretation.
The use of non-hydrolyzable analogs is therefore also advantageous for NMR studies, allowing researchers to study the structure and dynamics of a stable, defined complex. Furthermore, the introduction of a D-amino acid from a building block like this compound can introduce unique structural constraints or alter the binding kinetics. mdpi.com While this can enhance proteolytic stability, it may also change the peptide's conformational equilibrium, an effect that can be precisely characterized by NMR. pnas.org Future directions include the use of advanced NMR techniques in combination with peptides containing stable PTM mimics and D-amino acids to provide a more detailed picture of the dynamic nature of signaling complexes.
Emerging Applications in Chemical Biology Research
The precise chemical synthesis of modified peptides is a cornerstone of chemical biology, enabling the creation of tools to dissect complex biological processes. researchgate.net this compound is a reagent that allows for the site-specific incorporation of a phosphotyrosine analog into a peptide sequence. vulcanchem.com This capability is crucial for developing probes to study signal transduction pathways, where tyrosine phosphorylation is a key event. cytoskeleton.com However, the synthetic difficulties associated with the dimethyl protecting group have led to the exploration of alternative protecting group strategies, such as benzyl or tert-butyl groups, each with their own advantages and disadvantages regarding stability and cleavage conditions. nih.govnih.govpeptide.com
Development of Chemical Probes for Cellular Imaging (non-diagnostic)
A major goal in chemical biology is to visualize enzymatic activity and signaling events within living cells. rsc.orgnih.gov Peptides containing phosphotyrosine can be fashioned into chemical probes, for instance by attaching a fluorophore, to report on the activity of protein tyrosine phosphatases (PTPs) or to image the localization of phosphotyrosine-binding proteins. nih.govresearchgate.net
The synthesis of such probes can begin with building blocks like this compound. A significant challenge, however, is the poor cell permeability of highly charged phosphopeptides. This often necessitates a prodrug approach, where the negative charges of the phosphate group are masked by cleavable moieties that are removed by endogenous enzymes inside the cell. While the methyl groups on this compound are not ideal for this biological cleavage, this has inspired the development of more sophisticated, bio-reversible protecting groups. researchgate.net The D-amino acid component can increase the probe's longevity in the cellular environment by resisting protease action. nih.govfrontiersin.org Future work will likely focus on integrating stable, non-hydrolyzable pTyr mimetics with advanced fluorophores and cell-penetrating peptide sequences to create robust probes for non-diagnostic cellular imaging. rsc.orgacs.org
Understanding Multi-PTM Crosstalk
Cellular signaling is not a simple linear pathway but a complex network where multiple PTMs on a single protein can influence one another, a phenomenon known as PTM crosstalk. nih.govresearchgate.netembopress.orgresearchgate.net For example, the phosphorylation of one residue can promote or inhibit the modification of a nearby residue. nih.gov To decipher this intricate regulatory code, researchers require homogeneously modified proteins or peptides where specific sites are modified in a defined manner. nih.gov
Solid-phase peptide synthesis using building blocks such as this compound provides a direct route to generate peptides with a phosphotyrosine at a precise location. vulcanchem.com This allows for in vitro studies on how this specific modification affects subsequent enzymatic modifications or protein-protein interactions. nih.gov The major limitation remains the synthesis itself; creating long or complex peptides with multiple PTMs is challenging. nih.govfrontiersin.org The difficulties with phosphate protecting groups like dimethyl esters compound this problem. nih.govnih.gov
Future strategies to overcome these hurdles and advance the study of PTM crosstalk include the optimization of SPPS protocols for multi-phosphorylated peptides and the combination of chemical synthesis with recombinant protein expression. nih.gov The genetic code expansion to incorporate non-hydrolyzable pTyr analogs at specific sites is a particularly powerful emerging technology, as it enables the study of a single phosphorylation event's consequences within the context of a full-length protein inside a cell, without interference from phosphatases. nih.govacs.org
Q & A
Q. What are the optimal synthetic routes for preparing Fmoc-D-Tyr(PO₃Me₂)-OH, and how can coupling efficiency in SPPS be maximized?
The synthesis of phosphorylated tyrosine derivatives like Fmoc-D-Tyr(PO₃Me₂)-OH typically involves a multi-step process. For example, phosphorylation can be achieved using methyl groups (PO₃Me₂) via a seven-step procedure starting from Boc-protected aspartic acid derivatives, as described for analogous compounds like Fmoc-Abu(PO₃Me₂)-OH . In SPPS, coupling efficiency is enhanced using activating reagents such as HATU or DIC with bases like HOAt. Monitoring coupling completion via the Kaiser test (ninhydrin assay) ensures unreacted amines are minimized .
Q. Which analytical techniques are critical for characterizing Fmoc-D-Tyr(PO₃Me₂)-OH, and how are they validated?
Key techniques include:
- HPLC : To assess purity (>95% is typical for research-grade compounds) and resolve stereoisomers .
- Mass Spectrometry (ESI-HRMS) : Confirms molecular weight (e.g., calculated [M-H]⁻ for phosphorylated derivatives ~600.1787) .
- NMR (¹H, ¹³C, 2D-COSY/cROESY) : Validates backbone stereochemistry and phosphate group integration. For example, ¹H NMR can distinguish D-tyrosine residues by coupling patterns .
Q. How does Fmoc-D-Tyr(PO₃Me₂)-OH integrate into solid-phase peptide synthesis (SPPS) workflows?
This derivative is used in SPPS to introduce phosphorylated D-tyrosine residues. Standard protocols involve:
- Resin loading : Wang or TCP resins pre-loaded with Fmoc-protected amino acids.
- Deprotection : 20% piperidine in DMF to remove Fmoc groups.
- Coupling : Activate Fmoc-D-Tyr(PO₃Me₂)-OH with HATU/DIC (1:1:1 molar ratio) for 1–2 hours .
- Phosphate stability : Avoid prolonged exposure to acidic conditions (e.g., TFA) to prevent demethylation .
Q. What are the storage and handling protocols for Fmoc-D-Tyr(PO₃Me₂)-OH to ensure stability?
- Storage : -20°C in airtight, light-protected containers. Lyophilized powders are stable for >2 years.
- Solubility : Dissolve in DMF or DMSO (10–50 mM stock solutions). Avoid aqueous buffers unless immediately used.
- Handling : Use anhydrous conditions to prevent hydrolysis of phosphate methyl groups .
Advanced Research Questions
Q. How does the PO₃Me₂ group influence peptide conformational stability and receptor binding?
Phosphorylation alters peptide charge and hydrogen-bonding capacity. For example:
- Conformational rigidity : PO₃Me₂ introduces steric hindrance, favoring α-helical or β-sheet structures in model peptides .
- Receptor affinity : In integrin-targeting peptides (e.g., RGD motifs), phosphorylation enhances binding to αvβ3 by ~3-fold compared to non-phosphorylated analogs .
Q. What strategies mitigate phosphate group instability during peptide cleavage and global deprotection?
- Acid-labile protection : Use tert-butyl (tBu) or trityl (Trt) groups for side chains to allow mild TFA cleavage (e.g., 95% TFA with 2.5% H₂O/2.5% TIS) .
- Low-temperature cleavage : Perform resin cleavage at 0–4°C to minimize PO₃Me₂ hydrolysis .
Q. How can researchers resolve analytical challenges in distinguishing phosphorylated peptide diastereomers?
- Chiral HPLC : Use columns like Chirobiotic T (teicoplanin-based) with gradient elution (e.g., 0.1% TFA in water/acetonitrile) to separate D/L-Tyr(PO₃Me₂) isomers .
- LC-MS/MS : Fragment ions (e.g., m/z 216.1 for PO₃Me₂⁻) confirm phosphorylation site and stereochemistry .
Q. What experimental designs ensure stereochemical integrity during SPPS with Fmoc-D-Tyr(PO₃Me₂)-OH?
- Racemization tests : Incorporate D/L-Tyr(PO₃Me₂)-OH into model peptides (e.g., GGXGG) and analyze via CD spectroscopy or Marfey’s reagent .
- Coupling additives : Add 0.1 M HOBt to suppress base-induced racemization during activation .
Q. How does the PO₃Me₂ group affect peptide solubility and aggregation in aqueous buffers?
- Solubility : Phosphorylated peptides often require co-solvents (e.g., 10% DMSO) in PBS.
- Aggregation : Monitor via dynamic light scattering (DLS). For example, PO₃Me₂ reduces β-amyloid aggregation by 40% compared to non-phosphorylated analogs .
Q. What are the methodological considerations for studying phosphorylation-dependent protein interactions using Fmoc-D-Tyr(PO₃Me₂)-OH-containing peptides?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
